(2Z,4Z,6Z)-octadeca-2,4,6-trienoic acid

Description

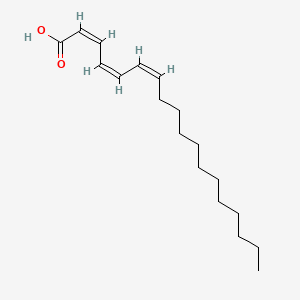

(2Z,4Z,6Z)-Octadeca-2,4,6-trienoic acid (CAS No. 27213-43-0) is an 18-carbon polyunsaturated fatty acid with three conjugated double bonds in the Z (cis) configuration at positions 2, 4, and 5. Its molecular formula is C₁₈H₃₀O₂, with a molecular weight of 278.43 g/mol and a calculated LogP of 5.66, indicating high lipophilicity . This compound is structurally distinct due to its fully conjugated trienoic system and long hydrocarbon chain, which may influence its biological activity, solubility, and industrial applications.

Properties

CAS No. |

27213-43-0 |

|---|---|

Molecular Formula |

C18H30O2 |

Molecular Weight |

278.4 g/mol |

IUPAC Name |

(2Z,4Z,6Z)-octadeca-2,4,6-trienoic acid |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-17H,2-11H2,1H3,(H,19,20)/b13-12-,15-14-,17-16- |

InChI Key |

ZUUFLXSNVWQOJW-DXYMGFMTSA-N |

SMILES |

CCCCCCCCCCCC=CC=CC=CC(=O)O |

Isomeric SMILES |

CCCCCCCCCCC/C=C\C=C/C=C\C(=O)O |

Canonical SMILES |

CCCCCCCCCCCC=CC=CC=CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparison of Stereoisomers of 2,4,6-Trienoic Acid Derivatives

- Synthesis: highlights the stereoselective synthesis of trienoic acid esters, achieving ≥98% purity for isomers like (2Z,4Z,6Z)-30 via Negishi coupling. The Z configuration at all positions in the target compound may require specialized catalytic conditions compared to isomers with E bonds .

- Biological Implications : Fully conjugated Z systems, as in the target compound, may enhance interactions with lipid-binding proteins or cellular membranes compared to mixed E/Z isomers.

Comparison with Chain-Length Variants

Shorter-chain trienoic acids exhibit distinct applications due to differences in hydrophobicity and molecular flexibility:

Table 2: Chain-Length Variants of Trienoic Acids

- Lipophilicity : The C18 compound’s higher LogP (5.66) suggests greater membrane permeability compared to OTA (shorter chain, lower LogP).

Comparison with Functional Derivatives

Esters vs. Free Acids

Esterification modifies solubility and reactivity:

- Methyl (2E,4E,6Z)-deca-2,4,6-trienoate (C10 ester): A colorless liquid used as a synthetic intermediate due to its volatility and ease of handling .

- This compound: The free acid form may participate in biological pathways (e.g., as a signaling molecule) but requires stabilization against oxidation.

Comparison with Retinoid Analogs

Retinoids like 9-cis-UAB30 and 6-Methyl-UAB30 share conjugated trienoic systems but differ in functional groups and targets:

Table 3: Retinoid vs. Target Compound

- Structural Differences: Retinoids often include cyclic or aromatic groups (e.g., 9-cis-UAB30’s naphthalene moiety), enabling receptor binding, whereas the target compound lacks such motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.